molecular formula C9H9Cl2F B13649752 1-Chloro-2-(3-chloropropyl)-6-fluorobenzene

1-Chloro-2-(3-chloropropyl)-6-fluorobenzene

Cat. No.: B13649752
M. Wt: 207.07 g/mol
InChI Key: MBQIHSPZZFLRJN-UHFFFAOYSA-N
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Description

1-Chloro-2-(3-chloropropyl)-6-fluorobenzene is a small-molecule compound featuring a benzene ring substituted with chloro, 3-chloropropyl, and fluoro functional groups. This specific arrangement makes it a valuable multi-functional building block (synthon) in organic synthesis, particularly in pharmaceutical and agrochemical research. Compounds with similar halogen-rich structures are frequently employed as key intermediates in the synthesis of more complex molecules . The presence of reactive sites, including two chlorines with different alkyl and aryl bond stabilities and a fluorine atom known to influence electronic properties and metabolic stability, allows researchers to utilize this compound in sequential and selective coupling reactions. It is suited for applications such as Suzuki cross-couplings, nucleophilic substitutions, and as a precursor for synthesizing novel chemical entities. The 3-chloropropyl chain can serve as a flexible linker for constructing larger molecular frameworks. As with all specialized reagents, this compound is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

Molecular Formula

C9H9Cl2F

Molecular Weight

207.07 g/mol

IUPAC Name

2-chloro-1-(3-chloropropyl)-3-fluorobenzene

InChI

InChI=1S/C9H9Cl2F/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2

InChI Key

MBQIHSPZZFLRJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CCCCl

Origin of Product

United States

Preparation Methods

Halogenation via Diazonium Salt Intermediates

The preparation of halogenated fluorobenzenes, including chlorinated derivatives, can be effectively achieved through diazonium salt intermediates derived from fluoroaniline precursors. According to a European patent (EP0525019A1), the process involves:

  • Formation of diazonium salts from fluoroanilines in the presence of hydrochloric acid.
  • Use of alkyl nitrites such as tert-butyl nitrite or sodium nitrite with boron trifluoride etherate complex or tetrafluoroboric acid.
  • Thermal decomposition of the diazonium tetrafluoroborate salts at elevated temperatures (150–280°C) to yield chlorinated fluorobenzenes.

This method allows selective chlorination on the aromatic ring and can be adapted to synthesize compounds like 1-chloro-2-(3-chloropropyl)-6-fluorobenzene by choosing appropriate starting materials and reaction conditions.

  • Key parameters:
    • Temperature for diazonium salt formation: approx. -5°C to +20°C
    • Thermal decomposition temperature: approx. 185°C for chlorinated fluorobenzenes
    • Solvent: inert solvents such as diglyme preferred
    • Pressure: ambient pressure (1 atm) preferred

Nucleophilic Substitution on Fluorobenzene Derivatives

Another synthetic route involves nucleophilic aromatic substitution (SNAr) on fluorobenzene derivatives bearing leaving groups such as nitro or halogen substituents. For example, 4-fluoroaniline or 2-fluoroaniline can be reacted with 1-fluoro-2-nitrobenzene in the presence of potassium fluoride and potassium carbonate at elevated temperatures (around 180°C) to afford substituted fluoroaromatics.

This method is relevant for introducing the chloropropyl substituent after initial functionalization steps and can be tailored to achieve the desired substitution pattern on the benzene ring.

Side Chain Functionalization via Alkylation and Halogenation

Starting from 1-chloro-2-(3-hydroxypropyl)-6-fluorobenzene, the hydroxy group on the propyl side chain can be converted to a chlorine substituent using reagents such as thionyl chloride, phosphorus pentachloride, or triphosgene. This two-step process involves:

  • Alkylation or reduction to introduce the 3-hydroxypropyl side chain on the fluorobenzene ring.
  • Chlorination of the hydroxyl group to form the 3-chloropropyl substituent.

This approach allows precise control over the side chain functionalization and is commonly used in industrial and laboratory synthesis of halogenated aromatic compounds.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Chlorination of 3-(4-fluorophenyl)propan-1-ol 3-(4-fluorophenyl)propan-1-ol, triphosgene Triphosgene, inert atmosphere Not specified Efficient side chain chlorination
Diazonium salt decomposition Fluoroanilines, HCl, alkyl nitrites Boron trifluoride etherate, thermal decomposition ~27% overall (for related compounds) Selective aromatic chlorination
Nucleophilic aromatic substitution Fluoroanilines, 1-fluoro-2-nitrobenzene KF, K2CO3, 180°C Not specified Introduces substitution on aromatic ring
Side chain chlorination from alcohol 1-chloro-2-(3-hydroxypropyl)-6-fluorobenzene Thionyl chloride or triphosgene Not specified Two-step functionalization of side chain

Research Discoveries and Insights

  • The use of diazonium salt intermediates allows for regioselective halogenation of fluorobenzenes, enabling the synthesis of complex halogenated aromatic compounds with multiple substituents.
  • Chlorination of side chains via triphosgene offers a clean and efficient method to convert alcohols to chlorides without over-chlorination or degradation of the aromatic system.
  • Nucleophilic aromatic substitution reactions at elevated temperatures provide a robust route to introduce various substituents on the fluorobenzene ring, facilitating further functionalization.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of the target compound, emphasizing the need for careful optimization in synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-chloropropyl)-6-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Major products are benzoic acid derivatives.

    Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-6-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-fluorobenzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where nucleophiles attack the electron-deficient aromatic ring, leading to the displacement of chlorine or fluorine atoms. This mechanism is facilitated by the electron-withdrawing effects of the halogen atoms, which increase the reactivity of the benzene ring towards nucleophiles.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Key Bond Length (Å) Notable Interactions Application
Target Compound 1-Cl, 2-(3-chloropropyl), 6-F N/A* Potential C–H···Cl/F Pharmaceutical Intermediate?
1,2-Bis(3-chloropropyl)-carborane (4) 2×(3-chloropropyl) 1.672 (C–C) C–H···Cl (3.209 Å) Material Science
o,p'-DDT 1-Cl, 2-(CCl₃CH₂) N/A High lipophilicity Pesticide

Biological Activity

1-Chloro-2-(3-chloropropyl)-6-fluorobenzene is an organic compound that has garnered attention in various fields due to its potential biological activity. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C9H9Cl2F
  • Molecular Weight : 205.08 g/mol
  • CAS Number : 72373-82-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, fluoroaryl derivatives have shown effective minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting that halogen substitutions may enhance antimicrobial efficacy .
  • CYP Enzyme Interaction :
    • This compound has been identified as a CYP1A2 inhibitor, which indicates potential interactions with drug metabolism pathways. Such inhibition could affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes .
  • Genotoxicity and Mutagenicity :
    • Structure-based assessments have indicated that compounds similar to this compound may be positive for genotoxicity and mutagenicity, raising concerns regarding their safety in pharmaceutical applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity:

  • Halogen Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and can improve binding affinity to biological targets.
  • Alkyl Chain Influence : The 3-chloropropyl group contributes to the overall hydrophobic character, potentially affecting membrane permeability and bioavailability.

Case Study 1: Antimicrobial Efficacy

A study evaluated various fluoroaryl compounds, including derivatives of this compound, against Staphylococcus aureus. The results indicated that compounds with fluorine substitutions exhibited lower MIC values compared to their non-fluorinated counterparts, suggesting enhanced antibacterial activity due to the electron-withdrawing nature of fluorine .

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128

Case Study 2: CYP Enzyme Inhibition

Research on the interaction of halogenated compounds with cytochrome P450 enzymes revealed that certain derivatives can significantly inhibit CYP1A2 activity. This finding is critical for understanding potential drug-drug interactions when used in therapeutic settings .

Q & A

Q. What are the standard synthetic routes for 1-chloro-2-(3-chloropropyl)-6-fluorobenzene, and what intermediates are critical for yield optimization?

The compound can be synthesized via Friedel-Crafts alkylation of 1-chloro-6-fluorobenzene with 3-chloropropyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key intermediates include 3-chloropropylbenzene derivatives, which require strict temperature control (0–5°C) to minimize polyalkylation by-products . Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the target compound. Yield optimization hinges on stoichiometric ratios (1:1.2 for aryl:alkyl halide) and catalyst recycling .

Q. How is this compound characterized using spectroscopic methods?

  • NMR :
    • ¹H NMR : Aromatic protons appear as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) due to fluorine coupling. The chloropropyl chain shows triplet signals for CH₂Cl (δ 3.6–3.8 ppm) and a multiplet for CH₂ groups (δ 1.8–2.1 ppm).
    • ¹³C NMR : Fluorine-substituted carbons resonate at δ 115–120 ppm, while chlorinated carbons appear at δ 45–50 ppm .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 220.6 (calculated), with fragment peaks at m/z 185 (loss of Cl) and 149 (loss of C₃H₆Cl) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the C-Cl bond may occur, generating phenol derivatives .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved during structural validation?

Discrepancies between experimental X-ray diffraction data (e.g., SHELXL-refined structures ) and computational models (DFT/B3LYP) often arise from crystal packing effects or solvent interactions. To resolve this:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions.
  • Compare thermal ellipsoids from crystallography with vibrational frequencies from DFT.
  • Use high-resolution data (≤ 0.8 Å) and refine with anisotropic displacement parameters .

Q. What experimental strategies mitigate unexpected reactivity in cross-coupling reactions involving this compound?

The 3-chloropropyl group may undergo β-hydride elimination under Pd-catalyzed conditions. Mitigation approaches include:

  • Catalyst selection : Use bulky ligands (e.g., SPhos) to suppress side reactions.
  • Temperature control : Maintain reactions at 60–80°C to balance kinetics and stability.
  • Additives : Add silver salts (Ag₂CO₃) to sequester chloride ions, preventing catalyst poisoning .

Q. How can degradation products be identified and quantified under accelerated stability testing?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products. Major impurities include 6-fluoro-2-(3-hydroxypropyl)chlorobenzene (m/z 203.1) and dehalogenated analogs.
  • Forced degradation : Expose the compound to UV light (254 nm, 48 hrs) and acidic/alkaline conditions (0.1M HCl/NaOH, 70°C) to simulate stability challenges .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between computational and experimental LogP values?

Experimental LogP (octanol-water) for this compound is ~3.2, but DFT-predicted values may deviate by ±0.5 units. Resolution steps:

  • Validate experimental methods via internal standards (e.g., nitrobenzene).
  • Re-optimize computational parameters (e.g., solvent model: SMD, basis set: 6-311+G(d,p)) .

Q. What methodologies confirm the absence of toxic by-products in synthetic batches?

  • GC-MS headspace analysis : Screen for volatile chlorinated by-products (e.g., chloroform, detection limit: 0.1 ppm).
  • Ames test : Assess mutagenicity of non-volatile residues using Salmonella typhimurium strains (TA98/TA100) .

Applications in Drug Development

Q. How can the compound serve as a precursor for kinase inhibitors?

The 3-chloropropyl group enables functionalization via nucleophilic substitution (e.g., with piperazine to yield tertiary amines). Pharmacokinetic optimization involves:

  • Bioisosteric replacement : Substitute fluorine with trifluoromethyl groups to enhance metabolic stability.
  • Prodrug design : Introduce ester moieties at the chloropropyl chain for controlled release .

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